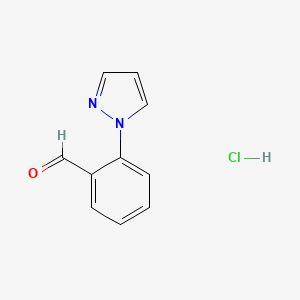

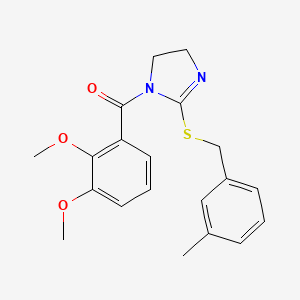

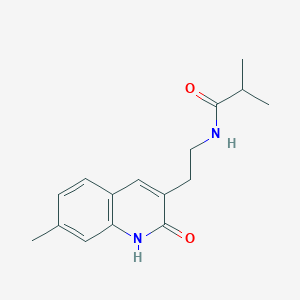

ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EDMPPC, is an organic compound which has been studied for its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations.

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate exhibits notable antimicrobial properties. Researchers have investigated its effectiveness against various microorganisms, particularly Gram-positive bacteria . This application is crucial in the ongoing battle against drug-resistant pathogens.

Biological Receptors Interaction

The compound’s 1,2,4-triazole scaffold plays a pivotal role in hydrogen-bonding and dipole interactions with biological receptors . Understanding these interactions can aid in drug design and optimization.

Anti-Inflammatory Potential

1,2,4-Triazoles, including our compound, have demonstrated anti-inflammatory activity . Investigating its mechanism of action and potential pathways could lead to novel anti-inflammatory agents.

Anticancer Research

1,2,4-Triazole-containing scaffolds have been studied for their anticancer properties . Researchers should investigate whether our compound exhibits similar effects against cancer cells.

Materials Science Applications

Considering the compound’s heterocyclic nature, it may find use in materials science—such as functional coatings or polymers—due to its diverse functional groups.

Propriétés

IUPAC Name |

ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYTXDOYQSTMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)